5-Deoxy-D-lyxose
Overview
Description
5-Deoxy-D-lyxose is a rare sugar, a type of monosaccharide that is not commonly found in nature It is a derivative of D-lyxose, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxy-D-lyxose can be achieved through several methods. One common approach involves the degradation of L-fucose diethyl dithioacetal or from D-galactono-1,4-lactone . The synthetic sequence typically includes steps such as oxidation, reduction, and protection-deprotection cycles to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in enzymatic and microbial transformation methods have shown promise. Enzymatic methods, characterized by high specificity and moderate reaction conditions, are favored for their sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Deoxy-D-lyxose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the primary alcohol group to a carboxylic acid.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 5-deoxy-D-lyxonic acid, while reduction can produce 5-deoxy-D-lyxitol .
Scientific Research Applications
5-Deoxy-D-lyxose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate for studying enzyme specificity and activity.
Industry: It is used in the production of functional sugars with unique physiological benefits.
Mechanism of Action
The mechanism of action of 5-Deoxy-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate for lyxose isomerase, catalyzing the reversible isomerization between D-lyxose and D-xylulose . This interaction is crucial for its role in various biochemical pathways.
Comparison with Similar Compounds
- 2-Amino-2,6-dideoxy-D-galactose (Fucosamine)
- 2-Amino-2,6-dideoxy-D-talose (Pneumosamine)
- 2-Amino-2,6-dideoxy-L-galactose
- 2-Amino-2,6-dideoxy-L-talose
Comparison: 5-Deoxy-D-lyxose is unique due to its specific structural features and the absence of a hydroxyl group at the fifth carbon. This structural difference imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(2S,3S,4R)-2,3,4-trihydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-WDCZJNDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964348 | |
Record name | 5-Deoxypentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49694-62-4 | |
Record name | 5-Deoxy-D-lyxose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049694624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Deoxypentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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